Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate: is a chemical compound characterized by its thiophene ring structure, which is substituted with a trifluoroethyl group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylate as the starting material.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with 2,2,2-trifluoroethylamine under controlled conditions.
Esterification: The resulting compound is then esterified with methanol to produce the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches to ensure quality control and consistency.
Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: Substitution reactions at different positions on the thiophene ring can yield a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: These include sulfoxides and sulfones.
Reduced Derivatives: These include compounds with reduced trifluoroethyl groups.
Substituted Derivatives: These include compounds with different substituents on the thiophene ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand thiophene derivatives' interactions with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene ring and the trifluoroethyl group. The exact mechanism depends on the specific application and the biological or chemical system it interacts with.
Comparison with Similar Compounds
Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate: is structurally similar to other thiophene derivatives, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide and Methyl 2-[[4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thiophenyl]amino]methyl]benzoate .
Uniqueness:
The presence of the trifluoroethyl group imparts unique chemical properties, such as increased stability and reactivity compared to other thiophene derivatives.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing various fields of study.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-14-7(13)5-2-4(15-6(5)12)3-8(9,10)11/h2H,3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJSNQESHKUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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